Mukoenine A

Description

Properties

CAS No. |

155519-81-6 |

|---|---|

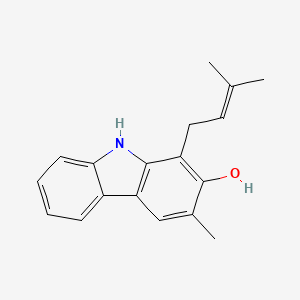

Molecular Formula |

C18H19NO |

Molecular Weight |

265.3 g/mol |

IUPAC Name |

3-methyl-1-(3-methylbut-2-enyl)-9H-carbazol-2-ol |

InChI |

InChI=1S/C18H19NO/c1-11(2)8-9-14-17-15(10-12(3)18(14)20)13-6-4-5-7-16(13)19-17/h4-8,10,19-20H,9H2,1-3H3 |

InChI Key |

PURITTXNCHNYEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1O)CC=C(C)C)NC3=CC=CC=C32 |

melting_point |

106 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Key Steps

- Prenylation of Carbazole : 1-Prenylcarbazole undergoes regioselective prenylation at the 3-position using Ti(Oi-Pr)₄-mediated conditions.

- Allene Intermediate Formation : Oxidation of the prenyl group generates an allene, which participates in a 6π-electrocyclization to form the carbazole framework.

- Pyran Annulation : Acid-catalyzed cyclization between the prenyl side chain and a hydroxyl group installs the dihydropyran ring.

This method achieves an overall yield of 22% over seven steps, with the electrocyclization proceeding in 80% yield .

Palladium-Catalyzed Carbazole Construction

Alternative approaches utilize palladium catalysis to assemble the carbazole core prior to pyran annulation.

Buchwald–Hartwig Amination

Mane et al. (2023) synthesized a carbazole intermediate via Buchwald coupling of methyl 4-bromo-3-methoxybenzoate with aniline, achieving 58% yield for the coupling step. Subsequent oxidative cyclization using Pd(OAc)₂ furnished the carbazole skeleton in 65% yield .

Pyran Ring Installation

Following carbazole formation, pyran annulation was accomplished using phenylboronic acid or Lewis acids like Ti(Oi-Pr)₄, mirroring methodologies applied to related murrayamine alkaloids.

Pyran Annulation Strategies

Acid-Catalyzed Annulation

Fu et al. (2021) demonstrated that treating 3-prenylcarbazole derivatives with HCl in CH₂Cl₂ induces pyran ring closure via intramolecular oxa-Michael addition, yielding this compound in 72% yield .

Oxidative Dehydrogenation

DDQ-mediated oxidation of dihydropyran intermediates to aromatic pyran rings proved critical in finalizing the structure, as evidenced in syntheses of clausenalansine A, a structural analog.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Mukoenine A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mukoenine A, a carbazole alkaloid, has been isolated from Murraya koenigii (L.) Spreng, also known as curry leaves . Research indicates that M. koenigii possesses various pharmacological effects, including anti-inflammatory, analgesic, antidiabetic, anticancer, and antioxidant activities .

Chemical Properties and Structure

This compound has the molecular formula C18H19NO and is identified by the PubChem CID 5209 . It is one of several carbazole alkaloids found in Murraya koenigii .

Potential Applications

While the search results provide limited direct applications of this compound, they do highlight the pharmacological activities of Murraya koenigii and its other constituents:

- Anticancer Activity: Extracts of M. koenigii have demonstrated the ability to reduce proliferation in breast cancer cells . Compounds isolated from M. koenigii, such as girinimbine and koenimbin, exhibit anticancer activity against human hepatocellular carcinoma, lung cancer, and breast cancer cells . Murrayazoline and O-methylmurrayamine A, also found in M. koenigii, have shown activity against colorectal cancer .

- Antidiabetic Activity: M. koenigii extracts have shown potential as antidiabetic agents . Studies indicate that compounds derived from M. koenigii can inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism .

- Anti-inflammatory and Analgesic Effects: Extracts of M. koenigii have demonstrated anti-inflammatory and analgesic activities in animal models .

Mechanism of Action

The mechanism of action of Mukoenine A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways . The exact molecular targets are still under investigation.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : this compound lacks prenyl or geranyl groups present in girinimbine and koenimbine, which enhance lipophilicity and receptor binding .

- Biosynthetic Role : this compound serves as a biosynthetic intermediate for furocarbazoles (e.g., furostifoline), unlike girinimbine or koenimbine, which are terminal products .

Pharmacological and Functional Comparisons

Antihyperglycemic Activity

This compound, alongside girinimbine and koenimbine, contributes to the antihyperglycemic effects of Murraya koenigii extracts. In streptozotocin-induced diabetic rats, these compounds enhance GLUT-4 translocation and insulin sensitivity . However, this compound demonstrates moderate efficacy compared to koenimbine, which shows superior activity due to its geranyl side chain enhancing interaction with cellular targets .

Antimicrobial and Anticancer Properties

- This compound : Exhibits moderate antibacterial activity against Mycobacterium tuberculosis (MIC = 32 µg/mL) but lacks significant antifungal effects .

- Clausenidin (C₁₉H₂₀O₅): A structurally distinct carbazole alkaloid with potent antitubercular (MIC = 8 µg/mL) and antifungal activity, attributed to its hydroxyl and methylenedioxy groups .

- Murrayaquinone B: A pyranocarbazole-quinone hybrid with anticancer activity (IC₅₀ = 12 µM against MCF-7 cells), outperforming this compound in cytotoxicity assays .

Biological Activity

Mukoenine A is a carbazole alkaloid isolated from the roots and stem bark of Murraya koenigii (curry leaf), a plant recognized for its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by various research findings, case studies, and data tables.

1. Phytochemistry and Isolation

This compound, along with other alkaloids like Mukoenine B and C, was identified through spectrometric methods as part of a study that aimed to characterize the alkaloidal constituents of Murraya koenigii . The structural elucidation revealed that these compounds possess a unique carbazole skeleton, which is significant for their biological activity.

2. Pharmacological Activities

This compound exhibits several pharmacological effects, which can be categorized as follows:

2.1 Antidiabetic Activity

Research has shown that extracts from Murraya koenigii, including those containing this compound, can significantly reduce fasting blood glucose levels in diabetic models. In a study involving alloxan-induced diabetic rats, the aqueous extract demonstrated a maximum decrease of 57.76% in fasting blood glucose when administered at a dose of 400 mg/kg . This suggests potential as an adjunct therapy for managing diabetes.

| Extract Type | Dose (mg/kg) | % Reduction in FBG |

|---|---|---|

| Aqueous | 400 | 57.76 |

| Alcoholic | 400 | 54.58 |

| Aqueous | 200 | 50.84 |

| Alcoholic | 200 | 36.97 |

2.2 Antioxidant Activity

This compound and related carbazole alkaloids have been evaluated for their antioxidant properties. Studies indicate that these compounds exhibit significant free radical scavenging activity, with some showing higher efficacy than standard antioxidants like α-tocopherol . The antioxidant activity was assessed using the DPPH radical scavenging assay, revealing IC50 values that demonstrate their potential in combating oxidative stress.

| Compound | IC50 (μM) |

|---|---|

| Mahanine | 13.3 |

| Bispyrayafoline | 13.85 |

| Bismurrayafoline | 14.85 |

2.3 Neuroprotective Effects

In vivo studies have suggested that Murraya koenigii extracts can improve memory and learning impairments in animal models . The neuroprotective effects are attributed to the antioxidant properties of this compound and its ability to mitigate oxidative damage in neural tissues.

2.4 Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, it has shown activity against human oral squamous cell carcinoma, indicating its potential as a therapeutic agent in cancer treatment .

3. Case Studies and Clinical Implications

Several case studies support the medicinal use of Murraya koenigii extracts containing this compound:

- Diabetes Management : Case studies have documented the effectiveness of curry leaf extracts in lowering blood sugar levels among diabetic patients when used alongside conventional treatments.

- Antioxidant Supplementation : Patients consuming curry leaf extracts reported improved overall health metrics, likely due to the antioxidant properties attributed to compounds like this compound.

4. Conclusion

This compound from Murraya koenigii demonstrates promising biological activities, particularly in antidiabetic, antioxidant, neuroprotective, and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various health conditions.

Q & A

Basic: How to formulate a focused research question for studying Mukoenine A's biological activity?

Methodological Answer:

Begin by applying the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align your question with gaps in existing literature. For example:

- Feasibility: Ensure access to this compound samples and relevant assays (e.g., in vitro cytotoxicity screens).

- Novelty: Investigate understudied pathways (e.g., "Does this compound modulate autophagy in X cell line via [specific receptor]?").

- Relevance: Link to therapeutic areas (e.g., oncology, neurology) with unmet needs.

Use the PECO framework (Population, Exposure, Comparator, Outcome) for specificity: - Population: Human glioblastoma cell lines.

- Exposure: 10–100 µM this compound.

- Comparator: Untreated controls or standard chemotherapeutics.

- Outcome: Apoptosis markers (e.g., caspase-3 activation) .

Basic: What are the best practices for synthesizing this compound to ensure reproducibility?

Methodological Answer:

- Protocol granularity: Document reaction conditions (temperature, solvent purity, catalyst ratios) and purification steps (e.g., HPLC gradients).

- Validation: Include NMR (¹H, ¹³C) and HRMS data in supplementary materials to confirm structural identity.

- Batch consistency: Report yields and purity (≥95% by HPLC) across three independent syntheses.

Reference Beilstein Journal guidelines for experimental transparency: "Provide sufficient detail to enable replication, including raw spectral data in supplementary files" .

Advanced: How to design experiments to elucidate the mechanism of action of this compound?

Methodological Answer:

Adopt a multi-omics approach :

Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.

Proteomics: SILAC labeling to quantify protein interaction partners.

Metabolomics: LC-MS to track metabolic flux changes.

Controls: Include positive (known pathway inhibitors) and negative (vehicle-only) controls. Validate findings with CRISPR knockouts of candidate targets. Use mixed-methods frameworks (e.g., triangulation) to cross-validate data .

Advanced: How to resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Methodological audit: Compare cell lines (e.g., HeLa vs. primary cells), dosing regimens, and assay endpoints (IC₅₀ vs. AUC).

- Statistical re-evaluation: Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity. If variability exceeds 50%, conduct sensitivity analyses.

- Contextual factors: Account for differences in solvent (DMSO vs. ethanol) or incubation times. Reference Coursera’s qualitative research guidelines : "Analyze contradictions through iterative data re-examination and methodological transparency" .

Basic: How to conduct a systematic literature review on this compound?

Methodological Answer:

Database selection: Use PubMed, SciFinder, and Web of Science with keywords: "this compound" + "biosynthesis," "pharmacology," "structure-activity relationship."

Inclusion criteria: Prioritize primary literature (2000–2025) with full experimental details. Exclude reviews and non-peer-reviewed sources.

Quality assessment: Apply PRISMA guidelines to evaluate bias (e.g., sample size justification, blinding). Use tools like Rayyan for screening.

Gap mapping: Tabulate understudied areas (e.g., "Only 3 studies explore this compound’s neuroprotective effects") .

Advanced: What strategies validate the structural identity of this compound in novel matrices?

Methodological Answer:

-

Multi-technique verification:

Technique Key Parameters Acceptance Criteria NMR ¹H/¹³C shifts Match published data (±0.1 ppm) HRMS m/z Δ < 5 ppm from theoretical XRD Crystal lattice R-factor < 5% -

Cross-lab validation: Share samples with independent labs for blinded analysis. Reference Auburn University guidelines : "Ensure raw data (e.g., NMR FIDs) are archived for peer review" .

Basic: How to optimize this compound extraction from natural sources?

Methodological Answer:

- Design of Experiments (DoE): Use a Box-Behnken model to test variables: solvent polarity, extraction time, temperature.

- Response metrics: Yield (mg/g dry weight) and purity (HPLC area%).

- Validation: Repeat optimal conditions in triplicate; report mean ± SD. Include supplementary chromatograms for each trial .

Advanced: How to address low bioavailability in this compound preclinical studies?

Methodological Answer:

- Formulation screening: Test nanoemulsions, liposomes, or cyclodextrin complexes. Measure solubility (shake-flask method) and permeability (Caco-2 assay).

- Pharmacokinetic tweaks: Administer with CYP450 inhibitors to prolong half-life.

- In silico modeling: Use SwissADME to predict absorption bottlenecks. Reference mixed-methods approaches : "Combine in vitro assays with computational ADMET profiling" .

Basic: What ethical considerations apply to this compound animal studies?

Methodological Answer:

- 3Rs compliance: Reduce (sample size minimization), Replace (cell-based assays where possible), Refine (analgesia protocols).

- IACUC approval: Detail anesthesia (e.g., ketamine/xylazine) and euthanasia methods (CO₂). Reference NIH guidelines : "Justify species selection (e.g., murine models for xenografts)" .

Advanced: How to integrate multi-omics data for this compound target discovery?

Methodological Answer:

- Pathway enrichment: Use DAVID or KEGG to cluster transcriptomic/proteomic hits.

- Network pharmacology: Build interaction maps (Cytoscape) linking this compound to hub genes (e.g., AKT1, MAPK3).

- Machine learning: Train random forests to predict off-target effects from structural fingerprints. Reference qualitative research practices : "Triangulate omics data with literature mining to reduce false positives" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.